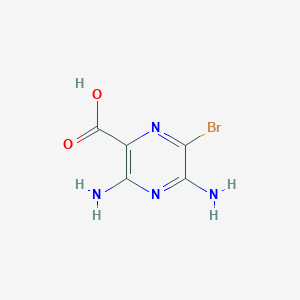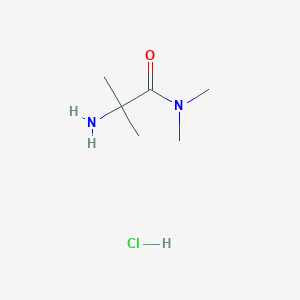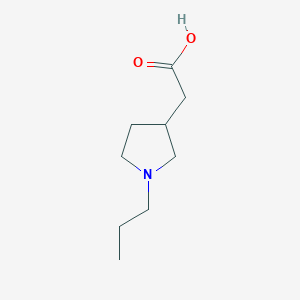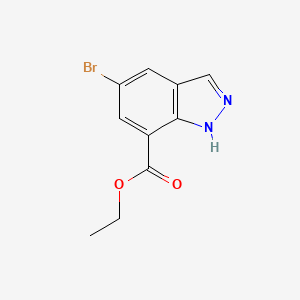
4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one” consists of a piperazine ring attached to a pyridine ring. The pyridine ring has a bromine atom and a methyl group attached to it .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 398.8±42.0 °C and a predicted density of 1.396±0.06 g/cm3 . It also has a pKa value of 8.49±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
1. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues
- Application Summary: This compound has shown significant antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli). The synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were tested against ESBL-producing E. coli ST131 strains .
- Methods of Application: A blood sample was obtained from a suspected septicemia patient and processed in the Bactec Alert system. The isolate’s identification and antibacterial profile were determined using the VITEK 2® compact system. Multi-locus sequence typing of E. coli was conducted by identifying housekeeping genes, while ESBL phenotype detection was performed according to CLSI guidelines .
- Results or Outcomes: The study demonstrated the antibacterial activities of these compounds against ESBL-producing E. coli ST131 strains .
2. Efficient Synthesis of Novel Pyridine-Based Derivatives
- Application Summary: The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
- Results or Outcomes: The synthesized compounds were analyzed using Density functional theory (DFT) studies. The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
3. Synthesis of Complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II)
- Application Summary: This compound was utilized as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
4. Inhibition of NOS2 (iNOS) in vitro
- Application Summary: It is a potent inhibitor of NOS2 (iNOS) in vitro .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
5. Synthesis of a Potent and Selective Somatostatin sst 3 Receptor Antagonist
- Application Summary: A building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
6. Efficient Synthesis of Novel Pyridine-Based Derivatives
- Application Summary: The study describes the efficient synthesis in moderate to good yield of a series of novel pyridine derivatives by the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
7. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(5-bromo-4-methylpyridin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-7-4-9(13-5-8(7)11)14-3-2-12-10(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZWPOBNWQUWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235116 | |
| Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one | |
CAS RN |
1219961-02-0 | |
| Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)


